molecular formula C8H6F3NO2S B14278743 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- CAS No. 127183-38-4

3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-

Cat. No.: B14278743
CAS No.: 127183-38-4
M. Wt: 237.20 g/mol
InChI Key: IOOFUSIBHGGPEM-UHFFFAOYSA-N
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Description

3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a chemical compound known for its unique structure and properties. This compound features a pyridinone ring substituted with a trifluoro-2-oxopropylthio group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves the reaction of pyridinone derivatives with trifluoro-2-oxopropylthio reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The temperature is usually maintained at room temperature to slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoro-2-oxopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridinone compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- involves its interaction with specific molecular targets and pathways. The trifluoro-2-oxopropylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is unique due to its specific substitution pattern and the presence of the trifluoro-2-oxopropylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

127183-38-4

Molecular Formula

C8H6F3NO2S

Molecular Weight

237.20 g/mol

IUPAC Name

2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-4H-pyridin-3-one

InChI

InChI=1S/C8H6F3NO2S/c9-8(10,11)6(14)4-15-7-5(13)2-1-3-12-7/h1,3H,2,4H2

InChI Key

IOOFUSIBHGGPEM-UHFFFAOYSA-N

Canonical SMILES

C1C=CN=C(C1=O)SCC(=O)C(F)(F)F

Origin of Product

United States

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